molecular formula C13H13N3O5 B3372373 Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 896467-74-6

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B3372373
M. Wt: 291.26 g/mol
InChI Key: HZBPUYRYHAXMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate, also known as MNPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyrazole family and has been synthesized using various methods.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, studies have suggested that Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme that plays a key role in cancer cell invasion and metastasis. Furthermore, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including MMP-2 and COX-2. Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines. Additionally, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has also been found to exhibit potent antitumor and anti-inflammatory activities. However, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has some limitations for lab experiments. It is a heterocyclic compound that may have potential toxicity. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate. First, further studies are needed to fully understand its mechanism of action. Second, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has shown potential as a therapeutic agent for cancer and inflammation, and further studies are needed to evaluate its efficacy and safety in animal models. Third, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate may have potential as a lead compound for the development of new drugs with improved activity and selectivity. Finally, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate may have potential as a tool for studying the role of MMP-2 and COX-2 in cancer and inflammation.

properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-10-5-3-9(4-6-10)7-15-8-11(16(18)19)12(14-15)13(17)21-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPUYRYHAXMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.